

Application Notes and Protocols: Ethyl Cyclopropanecarbimidate Hydrochloride in Medicinal Chemistry

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Compound of Interest

Compound Name: *Ethyl cyclopropanecarbimidate hydrochloride*

Cat. No.: B1320317

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Introduction: The Strategic Value of Ethyl Cyclopropanecarbimidate Hydrochloride

In the landscape of modern drug discovery, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. **Ethyl cyclopropanecarbimidate hydrochloride** (CAS No. 63190-44-3) emerges as a highly valuable building block for medicinal chemists. This bifunctional reagent uniquely combines the conformational rigidity and metabolic stability of a cyclopropane ring with the reactive potential of an imidate functional group. The cyclopropyl moiety is known to enhance potency, improve metabolic stability, and reduce off-target effects in drug candidates^[1]. Imidates, in turn, are versatile intermediates for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of countless pharmaceuticals^[2].

These application notes provide an in-depth guide to the utility of **ethyl cyclopropanecarbimidate hydrochloride**, focusing on its application in the synthesis of 2-cyclopropyl-substituted imidazolines—a privileged scaffold in medicinal chemistry. We will explore the underlying chemical principles, provide a detailed experimental protocol, and discuss the significance of the resulting structures in the context of drug development.

Physicochemical Properties of Ethyl Cyclopropanecarbimidate Hydrochloride

A comprehensive understanding of the starting material's properties is crucial for successful and safe experimentation.

Property	Value	Source
CAS Number	63190-44-3	[3]
Molecular Formula	C ₆ H ₁₂ CINO	[3]
Molecular Weight	149.62 g/mol	[3]
Appearance	Solid	[3]
Storage Conditions	Keep in dark place, inert atmosphere, store in freezer, under -20°C	[3]
Purity	Typically ≥95%	[3]
Synonyms	Ethyl cyclopropanecarboximidoate hydrochloride	[3]

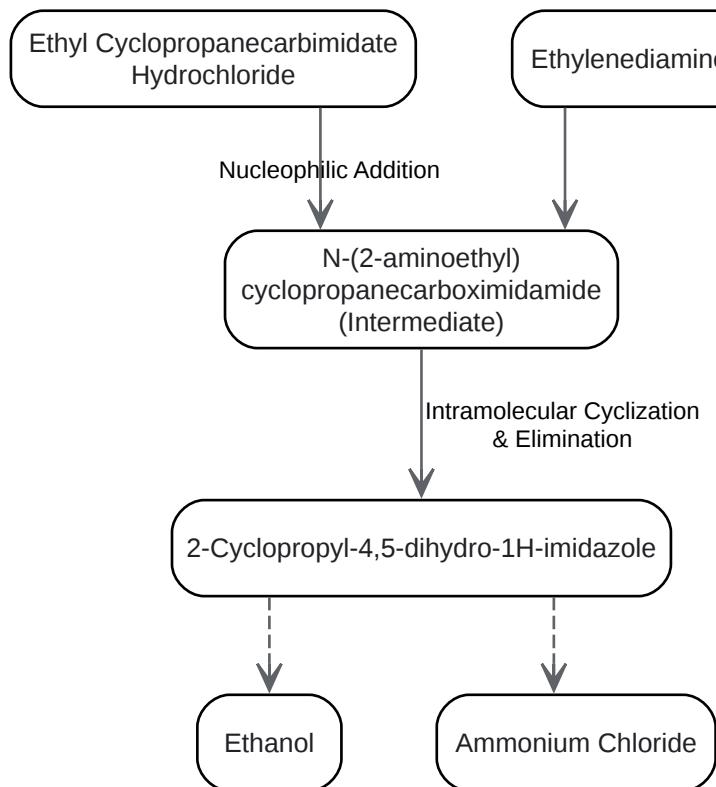
Core Application: Synthesis of 2-Cyclopropyl-4,5-dihydro-1H-imidazole

The primary application of **ethyl cyclopropanecarbimidate hydrochloride** in medicinal chemistry is its use as a precursor for the synthesis of 2-cyclopropyl-substituted imidazolines (also known as 2-cyclopropyl-4,5-dihydro-1H-imidazoles). This reaction is a classic example of the Pinner synthesis of imidazolines, where an imidate reacts with a 1,2-diamine.

Reaction Principle

The reaction proceeds via a nucleophilic attack of one of the amino groups of ethylenediamine on the electrophilic carbon of the imidate. This is followed by an intramolecular cyclization with

the elimination of ethanol and subsequent loss of a proton to form the stable imidazoline ring. The hydrochloride salt of the imidate ensures that the imidate is stable and readily handled.



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Caption: Synthetic pathway from **Ethyl Cyclopropanecarbimidate Hydrochloride** to **2-Cyclopropyl-4,5-dihydro-1H-imidazole**.

Experimental Protocol: Synthesis of 2-Cyclopropyl-4,5-dihydro-1H-imidazole

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-cyclopropyl-4,5-dihydro-1H-imidazole, a key intermediate for further elaboration in drug discovery programs.

Materials

- **Ethyl cyclopropanecarbimidate hydrochloride** (1.0 eq)
- **Ethylenediamine** (1.1 eq)

- Anhydrous Ethanol
- Sodium hydroxide (for basification)
- Dichloromethane (for extraction)
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous sodium sulfate
- Rotary evaporator
- Magnetic stirrer and heating mantle
- Standard laboratory glassware
- Silica gel for column chromatography
- TLC plates (silica gel 60 F254)

Procedure

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **ethyl cyclopropanecarbimidate hydrochloride** (1.0 eq) in anhydrous ethanol.
- Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 eq) dropwise at room temperature. The addition of excess ethylenediamine helps to drive the reaction to completion and neutralizes the hydrogen chloride released.
- Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

- Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide to a pH > 12. This step deprotonates the imidazoline product, making it soluble in organic solvents.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 2-cyclopropyl-4,5-dihydro-1H-imidazole.

Causality Behind Experimental Choices

- Anhydrous Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reaction temperature.
- Reflux Conditions: The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
- Basification with NaOH: The imidazoline product is a base and will be protonated in the acidic reaction mixture. Basification is necessary to isolate the free base for extraction into an organic solvent.
- Extraction with Dichloromethane: Dichloromethane is a good solvent for the product and is immiscible with water, allowing for efficient extraction.
- Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity.

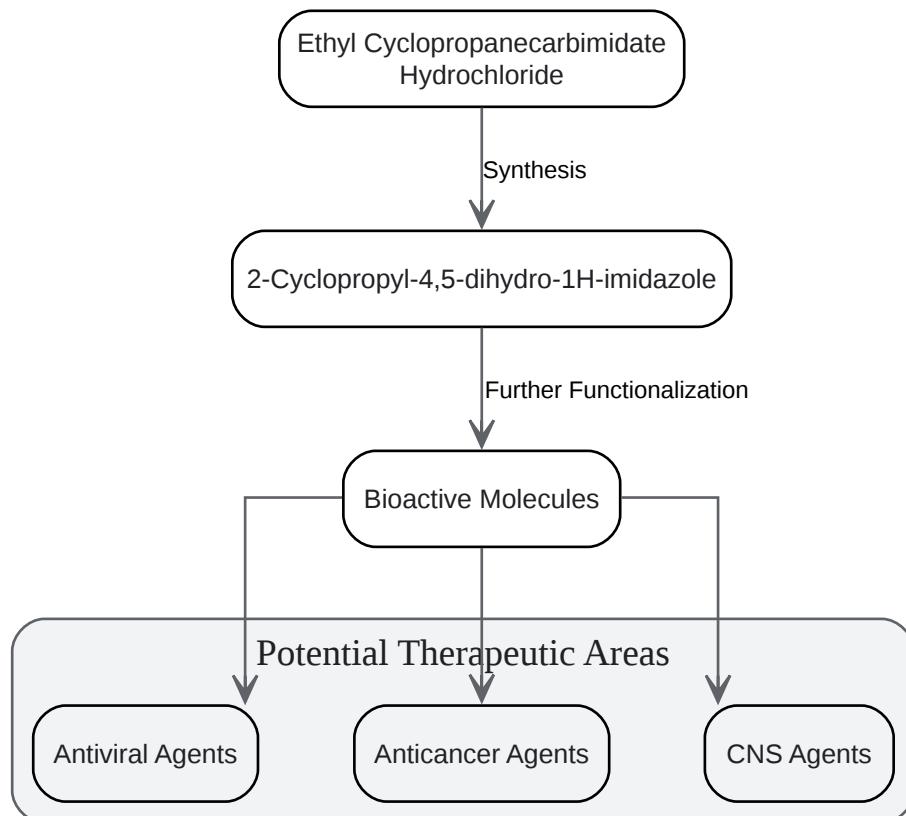
Self-Validating System: Characterization

The identity and purity of the synthesized 2-cyclopropyl-4,5-dihydro-1H-imidazole should be confirmed by standard analytical techniques:

- ^1H NMR and ^{13}C NMR: To confirm the chemical structure and assess purity.
- Mass Spectrometry (MS): To determine the molecular weight of the product.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups.

Medicinal Chemistry Significance of the 2-Cyclopropyl-Imidazoline Scaffold

The 2-cyclopropyl-4,5-dihydro-1H-imidazole synthesized via the described protocol is a valuable scaffold in medicinal chemistry. Imidazoline derivatives are known to interact with a variety of biological targets, including adrenergic, imidazoline, and serotonin receptors[4][5]. The incorporation of the cyclopropyl group can further enhance the pharmacological properties of these molecules.



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